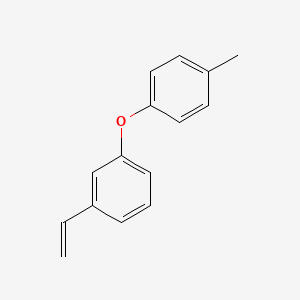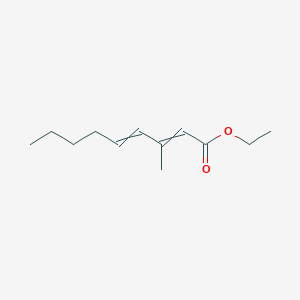
Ethyl 3-methylnona-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methylnona-2,4-dienoate is an organic compound with the molecular formula C12H20O2. It is an ester derived from nona-2,4-dienoic acid and ethanol. This compound is characterized by its conjugated diene system, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-methylnona-2,4-dienoate can be synthesized through various methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoisomeric purity, achieving ≥98% selectivity. Another method involves the Horner-Wadsworth-Emmons olefination of aldehydes and ketones using phosphonoacetates . This reaction is promoted by bases such as lithium hydroxide and molecular sieves, yielding high isomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield. Pd-catalyzed alkenylation is preferred for its high selectivity and efficiency, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methylnona-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and other esters.
Aplicaciones Científicas De Investigación
Ethyl 3-methylnona-2,4-dienoate has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-methylnona-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways. Detailed studies on its specific molecular targets and pathways are ongoing .
Comparación Con Compuestos Similares
Ethyl 3-methylnona-2,4-dienoate can be compared with other similar compounds such as:
Ethyl 3-methylpenta-2,4-dienoate: Similar in structure but with a shorter carbon chain.
Ethyl 3-phenylpenta-2,4-dienoate: Contains a phenyl group, imparting different chemical properties.
Ethyl 3-methylhexa-2,4-dienoate: Similar structure with an additional carbon atom in the chain.
These compounds share similar reactivity due to the conjugated diene system but differ in their physical properties and specific applications.
Propiedades
Número CAS |
796034-97-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
ethyl 3-methylnona-2,4-dienoate |
InChI |
InChI=1S/C12H20O2/c1-4-6-7-8-9-11(3)10-12(13)14-5-2/h8-10H,4-7H2,1-3H3 |
Clave InChI |
YLFTXVOHRMRBAY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(=CC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)
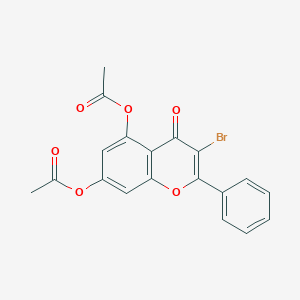
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B12523108.png)
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
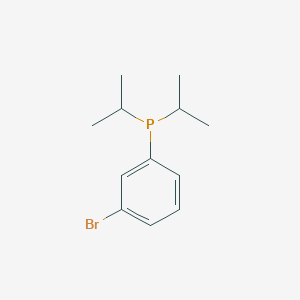
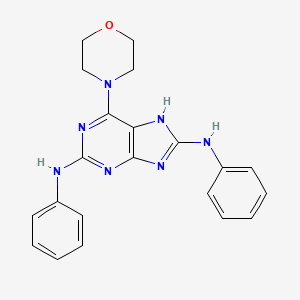
![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
